molecular formula C12H24N2O2 B6235522 tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1211523-66-8

tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No. B6235522
CAS RN: 1211523-66-8
M. Wt: 228.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate (TBAMPC) is an organic compound that is used in a variety of scientific research applications. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom surrounded by four organic groups. TBAMPC is used in a variety of biochemical and physiological studies, and it has several advantages and limitations when used in lab experiments.

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is used in a variety of scientific research applications, including drug delivery, biocatalysis, and bioremediation. It is also used in the synthesis of other compounds, such as peptides and proteins. tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate can also be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.

Mechanism Of Action

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is able to interact with proteins and other molecules due to its positively charged nitrogen atom. This allows it to form electrostatic interactions with other molecules, which can lead to changes in the structure and function of the protein. tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate can also interact with lipids, which can lead to changes in the membrane structure and function.
Biochemical and Physiological Effects
tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has been shown to affect a variety of biochemical and physiological processes. It has been shown to modulate the activity of enzymes, such as proteases and kinases. It can also affect the transport of ions and other molecules across cell membranes. tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has also been shown to affect the expression of genes and the activity of transcription factors.

Advantages And Limitations For Lab Experiments

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and can be used in a variety of biochemical and physiological studies. However, tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate can be difficult to purify and can be expensive to obtain in large quantities.

Future Directions

There are several potential future directions for tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate research. It could be used to study the effects of drugs on proteins and other molecules. It could also be used to study the structure and function of proteins and other molecules. Additionally, tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate could be used to study the interactions between proteins and other molecules, as well as the effects of drugs on these interactions. Finally, tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate could be used to study the effects of drugs on the expression of genes and the activity of transcription factors.

Synthesis Methods

Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate can be synthesized from several different starting materials, including tert-butyl alcohol, ethylenediamine, and methylpyrrolidine. The reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is generally performed at room temperature, and the product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-methylpyrrolidine-1-carboxylate with 2-aminoethanol in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 3-methylpyrrolidine-1-carboxylate", "2-aminoethanol", "Catalyst" ], "Reaction": [ "Add tert-butyl 3-methylpyrrolidine-1-carboxylate and 2-aminoethanol to a reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1211523-66-8

Product Name

tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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